4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide
CAS No.: 2034223-36-2
Cat. No.: VC5097696
Molecular Formula: C19H23N3O2
Molecular Weight: 325.412
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034223-36-2 |
|---|---|
| Molecular Formula | C19H23N3O2 |
| Molecular Weight | 325.412 |
| IUPAC Name | 4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C19H23N3O2/c1-24-18-9-12-22(13-10-18)17-7-5-15(6-8-17)19(23)21-14-16-4-2-3-11-20-16/h2-8,11,18H,9-10,12-14H2,1H3,(H,21,23) |
| Standard InChI Key | BGQRBURYKKGDHZ-UHFFFAOYSA-N |
| SMILES | COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a benzamide core substituted at the para position with a 4-methoxypiperidin-1-yl group. The amide nitrogen is further functionalized with a pyridin-2-ylmethyl group, introducing aromatic and basic properties. The methoxy group enhances solubility, while the pyridine ring may facilitate π-π stacking interactions with biological targets.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-[(pyridin-2-yl)methyl]-4-(4-methoxypiperidin-1-yl)benzamide | Computed |
| Molecular Formula | ||
| Molecular Weight | 325.4 g/mol | |
| SMILES | COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 | Derived |
| logP (Predicted) | 2.1 ± 0.3 | Estimated |
| Solubility | Moderate in polar solvents |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Formation of 4-(4-Methoxypiperidin-1-yl)benzoic Acid:
-
4-Methoxypiperidine reacts with 4-fluorobenzonitrile under nucleophilic aromatic substitution, followed by hydrolysis to yield the benzoic acid derivative.
-
-
Amide Coupling:
-
The benzoic acid is activated using and , then coupled with pyridin-2-ylmethylamine to form the final product.
-
Industrial-Scale Production
Optimized conditions include:
-
Continuous Flow Reactors: To enhance reaction efficiency and reduce byproducts.
-
Chromatographic Purification: Ensures >98% purity, critical for pharmacological assays.
Biological Activity and Mechanisms
Kinase Inhibition
Structural analogs of this compound demonstrate inhibitory activity against serine/threonine-protein kinases, which regulate cell cycle progression and angiogenesis. Molecular docking studies suggest that the pyridin-2-ylmethyl group occupies the ATP-binding pocket, while the methoxypiperidine moiety stabilizes hydrophobic interactions.
CNS Receptor Modulation
The pyridine ring’s lipophilicity may enable blood-brain barrier penetration, implicating potential in neurodegenerative disease research. Preliminary assays show weak affinity for cannabinoid receptor type 1 (CB1), though further validation is required.
Pharmacokinetic Profile
Absorption and Distribution
-
Solubility: High aqueous solubility (12 mg/mL at pH 7.4) due to the methoxy group.
-
Plasma Protein Binding: 85–90%, as predicted by QSAR models.
Metabolism
Primary metabolic pathways include:
-
O-Demethylation: Catalyzed by CYP3A4, yielding a hydroxylated derivative.
-
Pyridine Ring Oxidation: Forms N-oxide metabolites, detected in hepatic microsomal assays.
Applications in Research
Medicinal Chemistry
-
Lead Optimization: Serves as a scaffold for designing kinase inhibitors with improved selectivity.
-
Structure-Activity Relationship (SAR) Studies: Modifications at the piperidine methoxy group enhance potency against solid tumors.
Neuroscience
-
Receptor Localization Studies: Radiolabeled derivatives are used to map CB1 distribution in rodent brains.
Comparative Analysis with Analogs
| Compound | Key Structural Difference | Biological Activity |
|---|---|---|
| 4-(4-Methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide | Pyridine substitution at C3 | Reduced kinase inhibition (20% at 10 µM) |
| 4-(4-Hydroxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide | Methoxy → Hydroxyl | Enhanced solubility but lower metabolic stability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume